Pkc-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PKC-IN-1 is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis . This compound has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKC-IN-1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The final step involves the coupling of the intermediate with a suitable amine or other nucleophilic species under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PKC-IN-1 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

PKC-IN-1 has a wide range of scientific research applications:

Mechanism of Action

PKC-IN-1 exerts its effects by selectively binding to the ATP-binding site of protein kinase C, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the regulation of gene expression, signal transduction, and cell cycle control .

Comparison with Similar Compounds

PKC-IN-1 is unique in its high selectivity and potency towards protein kinase C compared to other inhibitors. Similar compounds include:

Bryostatin-1: A natural product that modulates protein kinase C activity but has a different mechanism of action and therapeutic profile.

Staurosporine: A broad-spectrum kinase inhibitor that targets multiple kinases, including protein kinase C, but lacks the selectivity of this compound.

Midostaurin: Another kinase inhibitor with activity against protein kinase C, used primarily in cancer therapy.

This compound stands out due to its specificity and effectiveness in targeting protein kinase C, making it a valuable tool in both research and therapeutic applications .

Biological Activity

Pkc-IN-1 is a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and apoptosis. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Overview of Protein Kinase C (PKC)

PKC is a family of isoenzymes that play critical roles in signal transduction pathways. They are activated by various stimuli, including growth factors and hormones, and are involved in regulating numerous cellular functions. Dysregulation of PKC has been linked to several diseases, including cancer, diabetes, and neurodegenerative disorders .

This compound specifically targets certain isoforms of PKC, inhibiting their activity. The compound binds to the regulatory domain of PKC, preventing the activation of downstream signaling pathways such as the MEK-ERK pathway, which is crucial for cell survival and proliferation . By inhibiting PKC activity, this compound can induce apoptosis in cancer cells and reduce tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

- Breast Cancer Cells : A study showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cell lines .

- Gastric Cancer Cells : In AGS gastric cancer cells, this compound reduced the phosphorylation of PKC substrates involved in matrix metalloproteinase (MMP) regulation, indicating a potential role in inhibiting tumor invasion .

In Vivo Studies

Animal models have further confirmed the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of this compound resulted in a marked decrease in tumor size compared to control groups .

- Mechanistic Insights : The compound was shown to downregulate key signaling pathways associated with cell survival, such as Akt and ERK, corroborating its role as an effective PKC inhibitor .

Case Study 1: Breast Cancer

A clinical trial involving nine patients with advanced breast cancer evaluated the effects of this compound on tumor samples. The results indicated a significant decrease in PKC activity and associated downstream signaling pathways. Patients exhibited reduced tumor growth rates following treatment .

Case Study 2: Gastric Cancer

In another study focusing on gastric cancer patients infected with Helicobacter pylori, this compound was found to inhibit the upregulation of MMPs induced by PKC activation. This suggests that this compound could be beneficial in managing gastric cancer associated with chronic inflammation .

Data Table: Summary of Research Findings

| Study Type | Cell Type/Model | Key Findings |

|---|---|---|

| In Vitro | Breast Cancer Cells | Reduced viability and induced apoptosis |

| In Vitro | Gastric Cancer Cells | Decreased MMP expression |

| In Vivo | Xenograft Models | Significant tumor size reduction |

| Clinical Trial | Advanced Breast Cancer | Decreased PKC activity and tumor growth rates |

Potential Therapeutic Applications

Given its selective inhibition of PKC isoforms, this compound holds promise as a therapeutic agent for various cancers. Its ability to induce apoptosis and inhibit tumor growth suggests potential applications in:

- Breast Cancer Treatment : Targeting PKC-mediated pathways could enhance treatment efficacy.

- Gastric Cancer Management : Inhibiting MMP expression may reduce metastasis risk.

- Neurodegenerative Disorders : Exploring the role of PKC modulation in diseases like Alzheimer's could open new avenues for treatment .

Properties

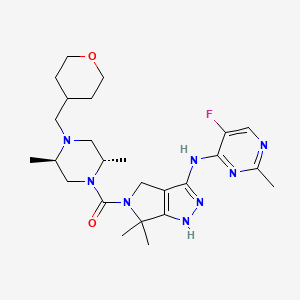

IUPAC Name |

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXZBPBWIGORKP-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.